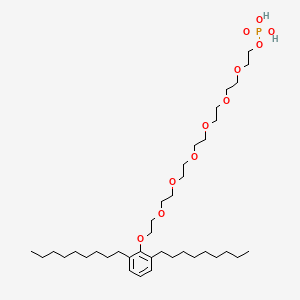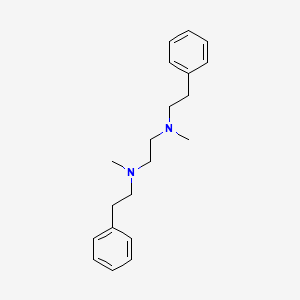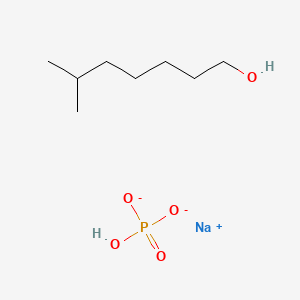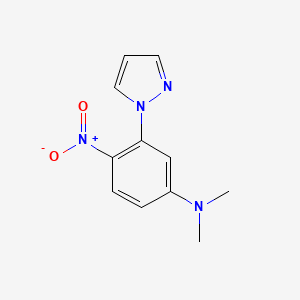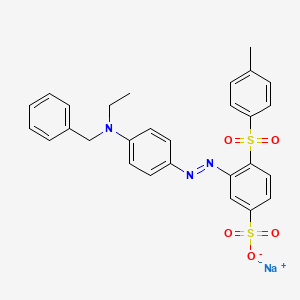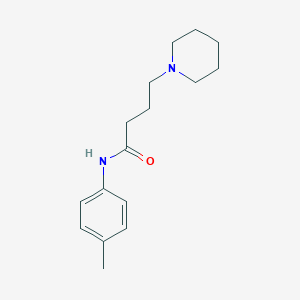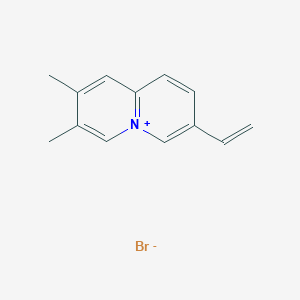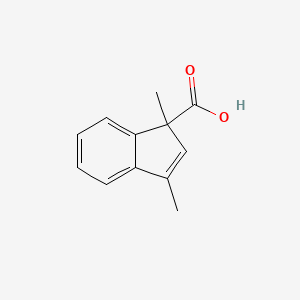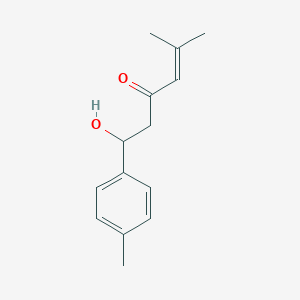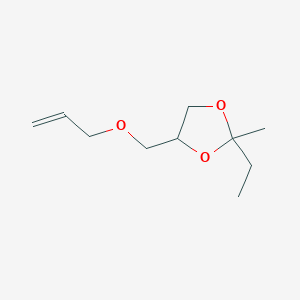
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. These compounds are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane typically involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for dioxolanes often involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism by which 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar stability and reactivity.
1,3-Dioxolane: The parent compound of the dioxolane family.
2-Methyl-1,3-dioxolane: A closely related compound with a similar structure.
Uniqueness
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its prop-2-enoxymethyl group, in particular, allows for unique substitution reactions that are not possible with simpler dioxolanes.
Propriétés
Numéro CAS |
65282-98-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
ZTSUTPAUKYZUKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)COCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


